6-Methoxykaempferol
Overview
Description
6-Methoxykaempferol is a flavone that can be found in Brazilian propolis . It has the molecular formula C16H12O7 and shows anti-proliferative activity for cancer cells .
Molecular Structure Analysis
The molecular structure of 6-Methoxykaempferol consists of 16 carbon atoms, 12 hydrogen atoms, and 7 oxygen atoms . The average mass is 316.262 Da and the monoisotopic mass is 316.058289 Da .Physical And Chemical Properties Analysis
6-Methoxykaempferol has a molecular formula of C16H12O7, an average mass of 316.262 Da, and a monoisotopic mass of 316.058289 Da .Scientific Research Applications
Bioactive Compounds in Plants : 6-Methoxykaempferol has been isolated from various plants, including Brickellia longifolia, Paepalanthus species, and Chenopodium foliosum. These studies have helped in understanding the phytochemical composition of these plants and their potential biological activities (El-Sayed et al., 1990), (Andrade et al., 1999), (Kokanova-Nedialkova et al., 2011).
Pharmacological Effects : A study demonstrated that 6-Methoxykaempferol-3-O-glucoside exhibits β(2)-adrenergic activity, potentially useful in treating premature uterine contractions and asthmatic problems (Ahmed et al., 2011).
Neuroprotective and Antioxidant Activities : Research on glycosides of 6-Methoxykaempferol from Good King Henry (Chenopodium bonus-henricus L.) showed significant neuroprotective and antioxidant effects, suggesting their potential use in treating neurodegenerative disorders (Kokanova-Nedialkova et al., 2020).
Hepatoprotective Effects : Studies on 6-Methoxyflavonol Glycosides from Chenopodium Bonus-henricus Roots revealed hepatoprotective activities, indicating their potential in liver health management (Kokanova-Nedialkova et al., 2015).
Anti-Cataract Activity : 6-Methoxykaempferol isolated from Brickellia arguta has shown inhibition of rat lens aldose reductase, suggesting its potential in anti-cataract therapy (Rosler et al., 1984).
Chemotaxonomical Significance : In Algerian Endemic Centaurea microcarpa, 6-Methoxykaempferol was identified, contributing to the understanding of the plant's phytochemical profile and its taxonomic classification (Louaar et al., 2011).
properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-16-9(18)6-10-11(13(16)20)12(19)14(21)15(23-10)7-2-4-8(17)5-3-7/h2-6,17-18,20-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQSUSFDBWGFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315459 | |
Record name | 6-Methoxykaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-Methoxykaempferol | |
CAS RN |
32520-55-1 | |
Record name | 6-Methoxykaempferol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32520-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxykaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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